molecular formula C15H13N3O3 B11842483 1-(5-((6-(hydroxymethyl)pyrimidin-4-yl)oxy)-1H-indol-1-yl)ethan-1-one

1-(5-((6-(hydroxymethyl)pyrimidin-4-yl)oxy)-1H-indol-1-yl)ethan-1-one

Cat. No.: B11842483
M. Wt: 283.28 g/mol
InChI Key: CPVYHUUDOXPBSD-UHFFFAOYSA-N
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Description

1-(5-((6-(hydroxymethyl)pyrimidin-4-yl)oxy)-1H-indol-1-yl)ethan-1-one is a complex organic compound that features both indole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((6-(hydroxymethyl)pyrimidin-4-yl)oxy)-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactionsThe hydroxymethyl group is then introduced via selective reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(5-((6-(hydroxymethyl)pyrimidin-4-yl)oxy)-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole or pyrimidine rings .

Scientific Research Applications

1-(5-((6-(hydroxymethyl)pyrimidin-4-yl)oxy)-1H-indol-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-((6-(hydroxymethyl)pyrimidin-4-yl)oxy)-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-((6-(hydroxymethyl)pyrimidin-4-yl)oxy)-1H-indol-1-yl)ethan-1-one is unique due to its combination of indole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

1-[5-[6-(hydroxymethyl)pyrimidin-4-yl]oxyindol-1-yl]ethanone

InChI

InChI=1S/C15H13N3O3/c1-10(20)18-5-4-11-6-13(2-3-14(11)18)21-15-7-12(8-19)16-9-17-15/h2-7,9,19H,8H2,1H3

InChI Key

CPVYHUUDOXPBSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)OC3=NC=NC(=C3)CO

Origin of Product

United States

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